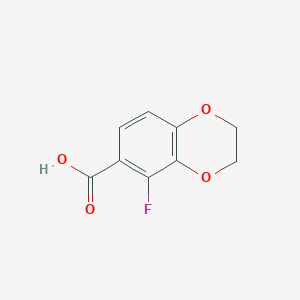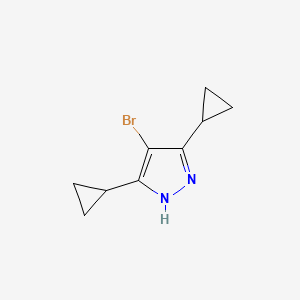![molecular formula C35H70N2O3 B12093734 1-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea](/img/structure/B12093734.png)
1-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N’-hexadecane-urea, also known as C6-urea-ceramide, is an organic compound with the molecular formula C25H50N2O3 and a molecular weight of 426.68 g/mol . It is a long-chain fatty acid compound that plays a significant role in cellular signaling, apoptosis, and inflammatory responses .
Méthodes De Préparation
. it is known that this compound is typically synthesized in a laboratory setting under controlled conditions. Industrial production methods for this compound are also not widely reported, indicating that it may be primarily used for research purposes rather than large-scale industrial applications .
Analyse Des Réactions Chimiques
D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N’-hexadecane-urea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the hydroxyl and urea functional groups .
Applications De Recherche Scientifique
D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N’-hexadecane-urea has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the behavior of long-chain fatty acids and their derivatives . In biology, it plays a role in cellular signaling pathways and is involved in processes such as apoptosis and autophagy . In medicine, it has been studied for its potential therapeutic effects, including its ability to decrease the viability of human colon cancer cell lines and enhance apoptosis and autophagic flux .
Mécanisme D'action
The mechanism of action of D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N’-hexadecane-urea involves its role as an inhibitor of N-acylsphingosine amidohydrolase 1 (ASAH2) . By inhibiting ASAH2, this compound helps to decrease the viability of human colon cancer cell lines and enhances apoptosis and autophagic flux . The molecular targets and pathways involved in its mechanism of action include the modulation of sphingolipid metabolism and the regulation of cellular signaling pathways related to apoptosis and autophagy .
Comparaison Avec Des Composés Similaires
D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N’-hexadecane-urea is similar to other ceramide compounds, such as C16-urea-ceramide and C18-urea-ceramide . These compounds share similar structural features and biological activities, but they differ in the length of their fatty acid chains and specific functional groups . The uniqueness of D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N’-hexadecane-urea lies in its specific molecular structure, which allows it to interact with cellular targets in a distinct manner compared to other ceramide compounds .
Propriétés
Formule moléculaire |
C35H70N2O3 |
|---|---|
Poids moléculaire |
566.9 g/mol |
Nom IUPAC |
1-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea |
InChI |
InChI=1S/C35H70N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-35(40)37-33(32-38)34(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30,33-34,38-39H,3-27,29,31-32H2,1-2H3,(H2,36,37,40)/b30-28+ |
Clé InChI |
JQSYZQHPVKHGHT-SJCQXOIGSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCNC(=O)NC(CO)C(/C=C/CCCCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCCCCNC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![17-acetyl-17-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12093691.png)

![1-[6-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone](/img/structure/B12093714.png)



![azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B12093730.png)
![5-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B12093740.png)

![1-Methoxy-8-aMino-6H-dibenzo[b,d]pyran-6-one](/img/structure/B12093750.png)
